molecular formula C25H21N5O3S B12144641 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12144641
M. Wt: 471.5 g/mol
InChI Key: IIVUJAANDGZTED-UHFFFAOYSA-N
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Description

2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring, a pyridine ring, and a dibenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the pyridine and dibenzofuran moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activity and potential as therapeutic agents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Studied for their anticancer properties and enzyme inhibition.

Uniqueness

2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H21N5O3S/c1-3-11-30-24(16-7-6-10-26-14-16)28-29-25(30)34-15-23(31)27-19-13-21-18(12-22(19)32-2)17-8-4-5-9-20(17)33-21/h3-10,12-14H,1,11,15H2,2H3,(H,27,31)

InChI Key

IIVUJAANDGZTED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC=C)C5=CN=CC=C5

Origin of Product

United States

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